4-苯氧基苯基2-(2-硝基苯氧)乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 4-Phenoxyphenyl 2-(2-nitrophenoxy)acetate involves strategic chemical reactions aimed at forming the desired molecular structure. For example, the synthesis of ethyl-2-(4-aminophenoxy)acetate, a structurally related compound, was achieved by alkylation of 4-nitrophenol followed by selective reduction of the nitro group. This process highlights the feasibility of constructing complex molecules through consecutive reactions, offering insights into possible synthetic routes for 4-Phenoxyphenyl 2-(2-nitrophenoxy)acetate (Altowyan et al., 2022).

Molecular Structure Analysis

The molecular structure of compounds akin to 4-Phenoxyphenyl 2-(2-nitrophenoxy)acetate is characterized by detailed structural analyses, such as X-ray crystallography. The study on ethyl-2-(4-aminophenoxy)acetate revealed its crystallization in the triclinic crystal system, with specific cell parameters providing insights into the molecular packing and intermolecular interactions within the crystal lattice. Such structural data are vital for understanding the 3D arrangement and potential reactivity sites of the target compound (Altowyan et al., 2022).

Chemical Reactions and Properties

The chemical behavior of 4-Phenoxyphenyl 2-(2-nitrophenoxy)acetate derivatives in reactions, such as the photochemical hydrolysis of nitrophenyl acetates, showcases the influence of substituents on reaction outcomes. Studies demonstrate that nitro substituents can significantly affect the reactivity and kinetics of such compounds, providing valuable information for predicting the behavior of 4-Phenoxyphenyl 2-(2-nitrophenoxy)acetate in various chemical environments (Kuzmič et al., 1986).

Physical Properties Analysis

The physical properties of compounds structurally related to 4-Phenoxyphenyl 2-(2-nitrophenoxy)acetate, such as solubility, melting point, and crystalline structure, are crucial for their application and handling. The detailed analysis of these properties, through techniques like X-ray crystallography and solvatochromism studies, aids in understanding the compound's behavior under different conditions and its suitability for specific applications (Nandi et al., 2012).

Chemical Properties Analysis

Exploring the chemical properties of 4-Phenoxyphenyl 2-(2-nitrophenoxy)acetate involves examining its reactivity, stability, and interactions with other molecules. The investigation into its precursor and analog compounds, such as the study on ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, highlights the compound's potential for engaging in specific chemical reactions, such as the Lossen rearrangement. These studies contribute to a comprehensive understanding of the compound's chemical behavior and potential utility in various chemical syntheses (Thalluri et al., 2014).

科学研究应用

对甲烷发酵系统的影响

已经研究了硝基酚,包括与4-Phenoxyphenyl 2-(2-nitrophenoxy)acetate在结构上相关的化合物,对甲烷发酵系统的影响。这些化合物被用于炸药、制药、农药和染料,引起了人们对它们的环境影响的担忧。研究表明,硝基酚可以抑制甲烷发酵,这是厌氧消化过程中的一个关键过程,不同硝基酚异构体在毒性上有不同程度的差异。这些化合物存在于厌氧系统中可能导致未经处理底物的积累,因为它们对产甲烷的微生物群体具有抑制作用(Podeh, Bhattacharya, & Qu, 1995)。

废水中的降解和去除

硝基酚从废水中的降解和去除一直是研究的课题,表明了像4-Phenoxyphenyl 2-(2-nitrophenoxy)acetate这样的化合物在环境修复中的相关性。研究表明,硝基酚可以在厌氧条件下降解,突显了生物处理方法从废水中去除这些污染物的潜力。这些过程的有效性可能受到特定微生物群体的存在和污染物浓度等因素的影响(Uberoi & Bhattacharya, 1997)。

光催化降解

在紫外光下对硝基酚化合物进行光催化降解已被探讨作为一种水质净化方法。这项研究与硝基酚污染物的环境管理相关,提出了像4-Phenoxyphenyl 2-(2-nitrophenoxy)acetate这样化合物降解的途径。这些研究强调了光催化在减轻硝基酚类污染物的环境影响方面的潜力(Jallouli et al., 2017)。

分析和检测方法

对硝基酚化合物的检测和分析研究已经导致了对监测环境样品中这些污染物的敏感和选择性方法的发展。例如,为4-硝基酚创建伏安传感器提供了一种检测和定量水中硝基酚衍生物存在的方法,展示了评估像4-Phenoxyphenyl 2-(2-nitrophenoxy)acetate这样化合物在水中的存在程度所需的有效监测技术的持续需求(He et al., 2019)。

未来方向

Phenol derivatives, including phenoxy compounds, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers. Innovative synthetic methods have been developed for the preparation of complex phenols with functional groups, such as esters . This opens up new possibilities for the design of new derivatives that could enhance the quality of life .

作用机制

Target of Action

Similar compounds, such as diphenyl ether molecules, have been known to inhibit protoporphyrinogen oxidase (protox) .

Mode of Action

It’s worth noting that compounds with similar structures, such as diphenyl ethers, can undergo reactions at the benzylic position, including free radical bromination and nucleophilic substitution .

Biochemical Pathways

It has been suggested that similar compounds, such as diphenyl ethers, can inhibit protox, affecting the porphyrin pathway .

Result of Action

Similar compounds, such as diphenyl ethers, have been known to inhibit protox, which could potentially lead to a variety of biological effects .

属性

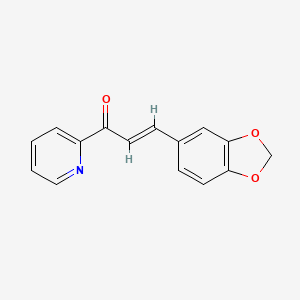

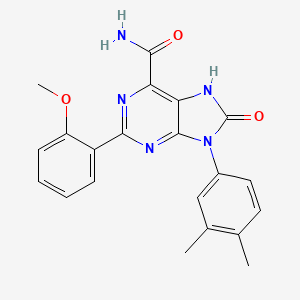

IUPAC Name |

(4-phenoxyphenyl) 2-(2-nitrophenoxy)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO6/c22-20(14-25-19-9-5-4-8-18(19)21(23)24)27-17-12-10-16(11-13-17)26-15-6-2-1-3-7-15/h1-13H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGARVRAFCNKDLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)OC(=O)COC3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenoxyphenyl 2-(2-nitrophenoxy)acetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2487531.png)

![N-(2-ethylphenyl)-2-[6-(4-ethylphenyl)-2-(methylthio)-5,7-dioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]acetamide](/img/structure/B2487532.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-imidazole-5-carboxamide](/img/structure/B2487533.png)

![Methyl 2-[2-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2487538.png)

![1-benzyl-3,7-dimethyl-8-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2487540.png)

![3-(2-chlorobenzyl)-6-(3-chlorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2487543.png)